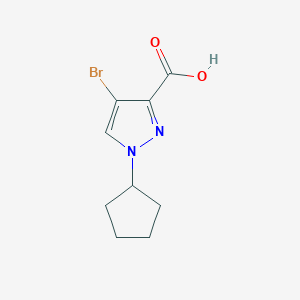![molecular formula C26H30N2O5 B2534669 Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-46-8](/img/structure/B2534669.png)
Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a useful research compound. Its molecular formula is C26H30N2O5 and its molecular weight is 450.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has explored compounds with complex molecular structures, similar to Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, for their potential in constructing novel organic molecules. For instance, studies on the synthesis and characterization of new quinazolinone-based derivatives have demonstrated their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating a promising approach for developing anti-cancer agents (Riadi et al., 2021).
Antimicrobial Activity
Compounds with structural features similar to this compound have been investigated for their antimicrobial properties. A study on the synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nβ-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide highlighted their effectiveness against various bacterial and fungal strains, showcasing the potential of such compounds in developing new antimicrobial agents (Mathada & Mathada, 2009).
Catalysis and Chemical Transformations
Research into the catalytic properties of compounds structurally related to this compound has provided insights into their use in facilitating chemical transformations. For example, studies on the Heck-mediated synthesis and photochemically induced cyclization of carbamic acid esters have contributed to the total synthesis of complex organic structures, illustrating the importance of such compounds in organic synthesis and pharmaceutical chemistry (Pampín et al., 2003).
Material Science Applications
The investigation of novel organic compounds for material science applications, including corrosion protection and polymer solubility transitions, suggests potential uses for compounds like this compound. Research on the synthesis, electrochemical, and surface morphological properties of novel quinoline derivatives for corrosion protection indicates the diverse applications of these compounds in improving material durability and performance (Faydy et al., 2019).
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-4-6-8-19-11-13-20(14-12-19)27-24(29)17-28-16-15-21-22(25(28)30)9-7-10-23(21)33-18(3)26(31)32-5-2/h7,9-16,18H,4-6,8,17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCSFKOEBZDEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
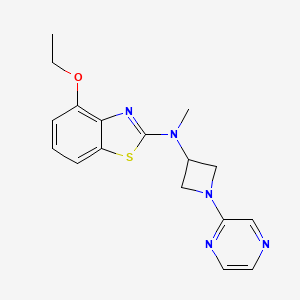
![8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2534587.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)
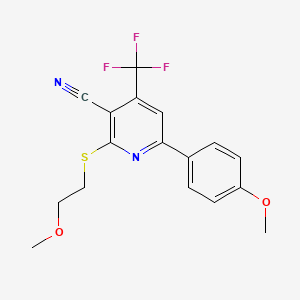
![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)
![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)
![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)
![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)

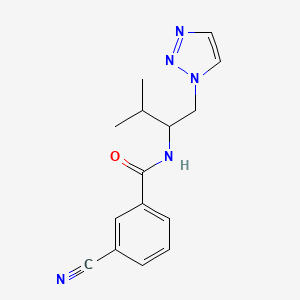
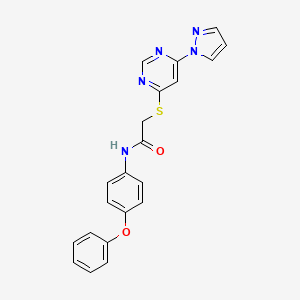
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)
